molecular formula C22H23N5OS B11569607 4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine

4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine

Cat. No.: B11569607
M. Wt: 405.5 g/mol
InChI Key: UTVBZNBFQXNKGK-UHFFFAOYSA-N
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Description

4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine is a complex organic compound that belongs to the class of triazinoindoles This compound is characterized by its unique structure, which includes a benzyl group, a triazinoindole core, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized through a cyclization reaction involving an appropriate indole derivative and a triazine precursor under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached through a thiolation reaction using thiol reagents.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through a nucleophilic substitution reaction involving an appropriate amine and an epoxide or halide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazinoindole core can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Palladium on carbon, hydrogen gas, and other reducing agents.

    Substitution: Benzyl halides, nucleophiles, and electrophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazinoindole derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine has several scientific research applications, including:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups. It may exhibit biological activities such as anticancer, antimicrobial, or anti-inflammatory properties.

    Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, serving as an intermediate in various synthetic pathways.

    Material Science: The unique structural features of this compound may make it suitable for the development of novel materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the triazinoindole core and the sulfanyl group may contribute to its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]piperidine: Similar structure with a piperidine ring instead of a morpholine ring.

    4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]pyrrolidine: Similar structure with a pyrrolidine ring instead of a morpholine ring.

Uniqueness

The uniqueness of 4-[2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)ethyl]morpholine lies in its combination of the triazinoindole core, the benzyl group, the sulfanyl group, and the morpholine ring

Properties

Molecular Formula

C22H23N5OS

Molecular Weight

405.5 g/mol

IUPAC Name

4-[2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine

InChI

InChI=1S/C22H23N5OS/c1-2-6-17(7-3-1)16-27-19-9-5-4-8-18(19)20-21(27)23-22(25-24-20)29-15-12-26-10-13-28-14-11-26/h1-9H,10-16H2

InChI Key

UTVBZNBFQXNKGK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCSC2=NC3=C(C4=CC=CC=C4N3CC5=CC=CC=C5)N=N2

Origin of Product

United States

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